

# Application Notes and Protocols: Synthesis of DMTr-LNA-5MeU-3-CED-phosphoramidite

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## Compound of Interest

Compound Name: *DMTr-LNA-5MeU-3-CED-phosphoramidite*

Cat. No.: *B3182076*

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## Introduction

Locked Nucleic Acid (LNA) phosphoramidites are essential building blocks in the synthesis of modified oligonucleotides used in a variety of research, diagnostic, and therapeutic applications. The conformational rigidity of the LNA monomer, conferred by the methylene bridge between the 2'-oxygen and the 4'-carbon, leads to enhanced hybridization affinity and specificity towards complementary DNA and RNA targets, as well as increased nuclease resistance. This document provides a detailed protocol for the synthesis of 5'-O-Dimethoxytrityl-LNA-5-methyluridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (**DMTr-LNA-5MeU-3-CED-phosphoramidite**), a key reagent for the incorporation of LNA-thymidine analogues into synthetic oligonucleotides.

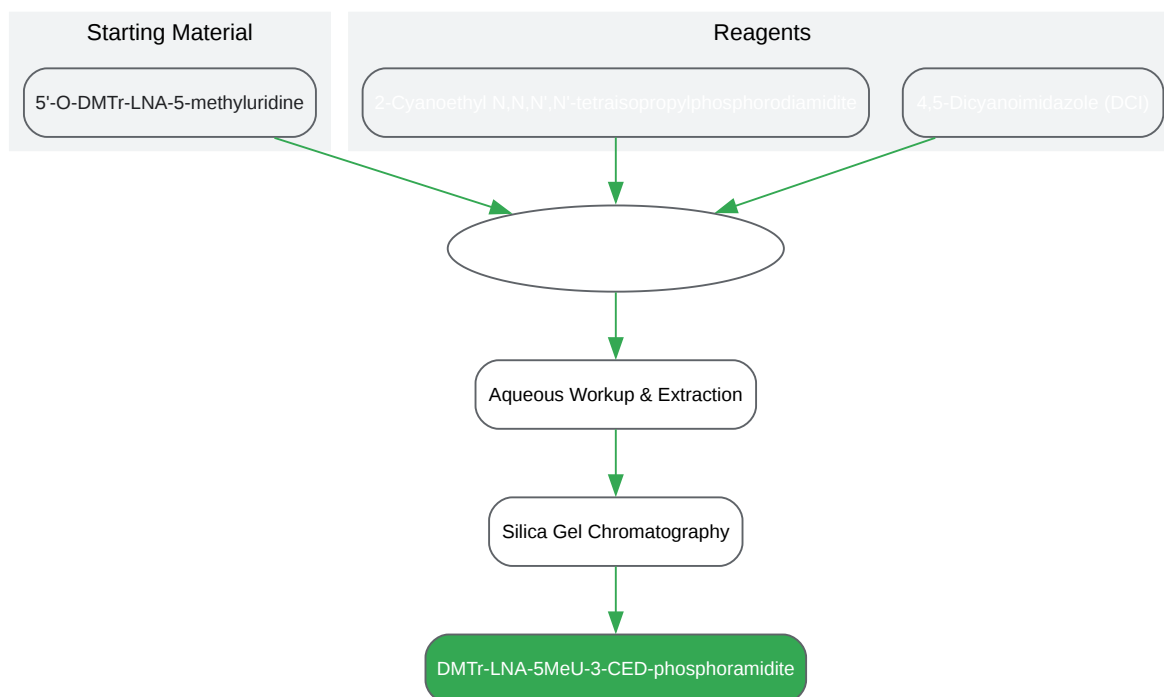
## Chemical and Physical Properties

The key properties of the target compound, **DMTr-LNA-5MeU-3-CED-phosphoramidite**, are summarized in the table below.

Property	Value
Chemical Formula	C <sub>41</sub> H <sub>49</sub> N <sub>4</sub> O <sub>9</sub> P
Molecular Weight	772.82 g/mol
CAS Number	206055-75-6
Appearance	White to off-white solid
Storage Conditions	-20°C, under an inert atmosphere (e.g., Argon or Nitrogen)

## Synthesis Workflow

The synthesis of **DMTr-LNA-5MeU-3-CED-phosphoramidite** involves the phosphitylation of the 3'-hydroxyl group of the protected LNA nucleoside, 5'-O-DMTr-LNA-5-methyluridine. This process utilizes a phosphitylating agent and an activator to ensure an efficient and high-yield reaction.



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Caption: General workflow for the synthesis of **DMTr-LNA-5MeU-3-CED-phosphoramidite**.

## Experimental Protocol

This protocol is based on a highly efficient method for the preparation of LNA phosphoramidites.<sup>[1][2]</sup>

Materials:

- 5'-O-DMTr-LNA-5-methyluridine
- 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
- 4,5-Dicyanoimidazole (DCI)

- Anhydrous Acetonitrile (MeCN)
- Anhydrous Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Argon or Nitrogen)
- Syringes and needles
- Rotary evaporator
- Chromatography column and accessories
- Thin-layer chromatography (TLC) plates and developing chamber

#### Procedure:

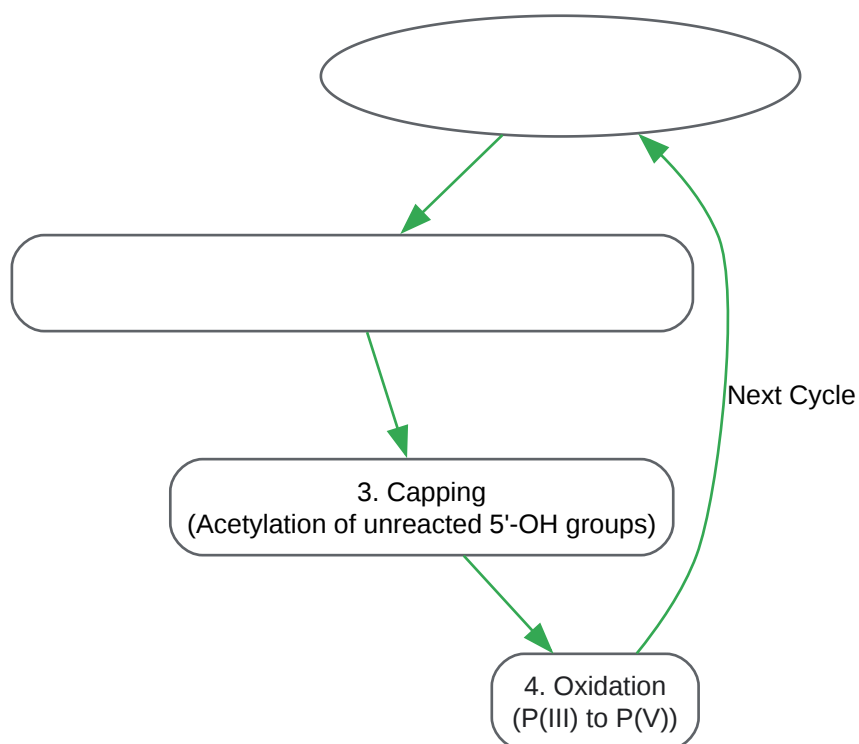
- Preparation:
  - Thoroughly dry all glassware in an oven at  $>100^\circ\text{C}$  and cool under a stream of inert gas.

- Under an inert atmosphere, dissolve 5'-O-DMTr-LNA-5-methyluridine (1.0 equivalent) in anhydrous acetonitrile to a final concentration of approximately 0.1 M.
- Phosphitylation Reaction:
  - To the stirred solution of the LNA nucleoside, add 4,5-dicyanoimidazole (DCI) (0.7 equivalents) as a solid or as a solution in anhydrous acetonitrile.
  - Slowly add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.1 equivalents) to the reaction mixture at room temperature.
  - Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 2% triethylamine). The reaction is typically complete within 1-2 hours.
- Workup:
  - Once the reaction is complete, quench the reaction by adding a few drops of saturated aqueous NaHCO<sub>3</sub> solution.
  - Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
  - Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution (2x) and brine (1x).
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude product by silica gel column chromatography.
  - Use a gradient of hexane and ethyl acetate containing 1-2% triethylamine as the eluent.
  - Collect the fractions containing the desired product, as identified by TLC.
  - Combine the pure fractions and evaporate the solvent under reduced pressure to yield **DMTr-LNA-5MeU-3-CED-phosphoramidite** as a white foam.

- Dry the final product under high vacuum for several hours to remove any residual solvent.

## Application in Oligonucleotide Synthesis

**DMTr-LNA-5MeU-3-CED-phosphoramidite** is used in standard automated solid-phase oligonucleotide synthesis. Due to the steric hindrance of the LNA monomer, a longer coupling time is generally required compared to standard DNA or RNA phosphoramidites.



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## References

- 1. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]

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